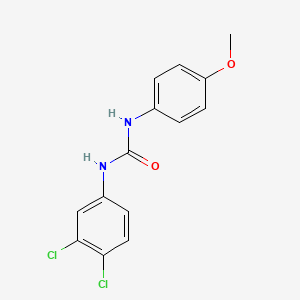

1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-20-11-5-2-9(3-6-11)17-14(19)18-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXUECFVYARUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16655-20-2 | |

| Record name | 1-(3,4-DICHLORO-PHENYL)-3-(4-METHOXY-PHENYL)-UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Exploration of Molecular Targets and Pathways

Research into the molecular underpinnings of the biological effects of N,N'-diarylurea compounds, including 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)urea, has identified several key molecular targets and pathways. These investigations are crucial for understanding how these compounds exert their cellular effects.

Enzyme Inhibition Studies

Derivatives of diaryl urea (B33335) have demonstrated notable activity as enzyme inhibitors. For instance, certain urea and thiourea (B124793) derivatives have been identified as potent inhibitors of the urease enzyme. core.ac.ukresearchgate.net This inhibition is significant as urease is implicated in various pathological conditions. While direct studies on this compound as a urease inhibitor are not specified, the broader class of diaryl ureas shows promise in this area. Furthermore, a related compound, 1,3-bis(3,5-dichlorophenyl)urea, has been shown to inhibit glutathione (B108866) S-transferase (GST) activity, an enzyme often upregulated in cancer and involved in detoxification processes. nih.gov Another area of investigation for similar urea-based compounds is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme for guanine (B1146940) nucleotide biosynthesis in parasites like Cryptosporidium parvum. nih.gov

Protein-Ligand Interaction Analysis

The interaction between diarylurea compounds and their protein targets is a key area of study. For example, ethylenediurea (B156026) derivatives, which share a core structural motif, are thought to exert their anti-proliferative effects through interaction with the adenosine (B11128) A2A receptor (A2AR). nih.gov The binding of these compounds to specific enzymes or receptors modulates their activity, leading to downstream biological effects. The unique structural combination of methoxy (B1213986) groups and a morpholinocarbonyl moiety in some derivatives can enhance their binding affinity and specificity for their targets.

Modulation of Cellular Signaling Cascades (e.g., eIF2α phosphorylation)

A significant mechanism of action for some N,N'-diarylureas is the modulation of cellular signaling, particularly the integrated stress response. Certain di-substituted urea-derived compounds have been shown to inhibit mRNA translation by activating eIF2α-kinases, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). mdpi.com This phosphorylation is a key event in translational control and stress granule formation. mdpi.comnih.gov Increased eIF2α phosphorylation is indicative of translational repression and can be a response to cellular stress. nih.gov In the context of parasitic infections, this mechanism has been shown to attenuate translation at the initiation stage in parasites. mdpi.com Furthermore, related compounds have been investigated for their ability to inhibit signaling pathways critical for cancer progression, such as the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways. researchgate.net

In Vitro Biological Activity Profiling

The biological activities of this compound and related compounds have been characterized through a variety of in vitro studies, demonstrating a range of effects in different biological systems.

Cell-Based Assays for Specific Biological Responses

Cell-based assays have been instrumental in elucidating the biological effects of diarylurea compounds. For instance, the anti-proliferative activity of these compounds has been evaluated in various human cancer cell lines. A related compound, 1,3-bis(3,5-dichlorophenyl)urea, was shown to decrease the survival and inhibit the clonogenic potential of melanoma cells. nih.gov It also induced apoptosis and caused G2/M phase cell cycle arrest in these cells. nih.gov In other studies, derivatives have shown cytotoxic activity against human colon and prostate cancer cells, as well as leukemia cell lines, with some compounds inducing late apoptosis. nih.gov

Evaluation in Various Model Systems (e.g., cell lines, parasites)

The efficacy of diarylurea compounds has been tested in diverse model systems. In the field of parasitology, di-substituted urea derivatives have demonstrated effectiveness in inhibiting the growth of various Leishmania species and reducing the intracellular load of amastigotes in infected macrophages. mdpi.com Specifically, one compound was effective against L. amazonensis, L. major, and L. infantum. mdpi.com These compounds have also been screened for activity against other protozoan parasites like Trypanosoma cruzi and Toxoplasma gondii. mdpi.comunmc.edu The anti-parasitic activity of some urea-based inhibitors has been linked to the targeting of essential parasite enzymes, such as IMPDH in Cryptosporidium parvum. nih.gov

Table 1: Investigated Biological Activities of Structurally Related Diaryl Urea Compounds

| Compound Class | Biological Activity | Model System | Key Findings |

|---|---|---|---|

| Di-substituted urea derivatives | Anti-parasitic | Leishmania species, Trypanosoma cruzi | Inhibition of promastigote and amastigote growth; activation of eIF2α phosphorylation. mdpi.com |

| 1,3-bis(3,5-dichlorophenyl)urea | Anti-cancer | Melanoma cell lines | Decreased survival, inhibited clonogenic potential, induced apoptosis, G2/M cell cycle arrest. nih.gov |

| 3-(trifluoromethyl)phenylthiourea analogs | Anti-cancer | Colon and prostate cancer cell lines, leukemia cells | Cytotoxic activity, induction of late apoptosis. nih.gov |

| Urea-based inhibitors | Anti-parasitic | Cryptosporidium parvum | Potent inhibition of IMPDH. nih.gov |

Structure-Mechanism Relationships

The biological activity of phenylurea compounds is intrinsically linked to their molecular structure. The core structure consists of a phenyl ring and a urea moiety, with various substituents influencing the compound's potency and selectivity. In the case of this compound, the key structural features determining its mechanism of action are the dichlorinated phenyl ring and the methoxyphenyl group.

The primary mechanism of action for phenylurea herbicides is the inhibition of photosynthesis at photosystem II (PSII). researchgate.netresearchgate.net These compounds act as specific and sensitive inhibitors of the photosynthetic electron transport chain. vedantu.com The 3,4-dichlorophenyl group is a critical component for this activity. It is understood that this part of the molecule binds to a specific site on the D1 protein of the PSII complex, known as the plastoquinone-binding niche. This binding action effectively blocks the electron flow from photosystem II to plastoquinone, thereby interrupting the entire photosynthetic process. vedantu.com This disruption prevents the conversion of light energy into chemical energy, ultimately leading to plant death. vedantu.com

The substitution pattern on the phenyl rings plays a significant role in the inhibitory activity. The presence and position of halogen atoms, such as the chlorine atoms at the 3 and 4 positions of the phenyl ring in the subject compound, are crucial for high affinity to the binding site on the D1 protein.

Interactive Data Table: Structure-Activity Relationship of Phenylurea Herbicides

| Compound Name | R1 Group | R2 Group | Primary Mechanism of Action |

|---|---|---|---|

| This compound | 3,4-Dichlorophenyl | 4-Methoxyphenyl (B3050149) | Inhibition of Photosystem II |

| Diuron | 3,4-Dichlorophenyl | Dimethyl | Inhibition of Photosystem II nih.gov |

| Linuron | 3,4-Dichlorophenyl | Methoxy, Methyl | Anti-androgenic effects in vertebrates nih.gov |

Pre-clinical In Vivo Efficacy Studies (Mechanistic Focus)

Pre-clinical in vivo studies on phenylurea herbicides are typically conducted in controlled environments, such as greenhouses, to evaluate their efficacy in target plant species. researchgate.net These studies focus on quantifying the herbicidal activity and confirming the mechanism of action.

For compounds like this compound, in vivo efficacy is assessed by observing the inhibition of plant growth and the onset of phytotoxic symptoms. Mechanistic confirmation in these studies often involves measuring physiological parameters related to photosynthesis. A key indicator of the inhibition of photosystem II is the reduction in the rate of oxygen evolution. vedantu.com

Studies on structurally similar compounds, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), provide strong evidence for the in vivo mechanism. nih.gov In vivo experiments with Diuron on various plant species have demonstrated a rapid inhibition of photosynthesis following application. This is typically measured through chlorophyll (B73375) fluorescence analysis, which can detect changes in the efficiency of photosystem II. The blockage of electron transport by Diuron leads to an increase in chlorophyll fluorescence, a hallmark of PSII inhibition.

While specific in vivo efficacy data for this compound is not extensively detailed in publicly available literature, the well-established mechanism of action for the phenylurea class, and particularly for 3,4-dichlorophenyl substituted ureas, strongly supports its role as a potent inhibitor of photosynthesis. researchgate.netresearchgate.net The herbicidal effect observed in vivo is a direct consequence of this molecular mechanism.

Interactive Data Table: In Vivo Effects of Phenylurea Herbicides on Photosynthesis

| Compound | Plant Species | Measured Parameter | Observed Effect |

|---|---|---|---|

| Diuron | Spinach (Spinacia oleracea) | Photosynthetic Electron Transport | Inhibition nih.gov |

| Diuron | Various Weeds | Oxygen Evolution | Stoppage vedantu.com |

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Elucidation of Pharmacophore Features

The diaryl urea (B33335) scaffold, exemplified by 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)urea, is recognized as a significant pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors. nih.gov A pharmacophore model identifies the essential steric and electronic features required for optimal interaction with a biological target. For diaryl urea derivatives, key pharmacophoric features include a hydrophobic pocket, a hydrogen-bonding region, and a linker. nih.gov

The general pharmacophore for this class of compounds consists of:

Two hydrophobic pockets: Accommodated by the two aryl rings (the dichlorophenyl and methoxyphenyl moieties). nih.gov

A hydrogen-bond donor/acceptor site: The ureido group (-NH-CO-NH-) is crucial for forming hydrogen bonds with the target protein. nih.gov

A linker: A simple phenyl ring or other similar structures can act as a linker between the hydrogen-bonding site and a hydrophobic tail. nih.gov

These features are essential for the molecule to bind effectively to the active site of its target, often a protein kinase, and exert its biological effect. nih.govresearchgate.net

Impact of Substituent Modifications on Biological Activity

The biological activity of diaryl urea derivatives can be significantly modulated by altering the substituents on the aromatic rings.

Influence of Halogenation

Halogenation of the phenyl rings plays a critical role in the activity of these compounds. The presence of electron-withdrawing groups, such as chlorine, on the terminal aryl group is often conducive to improved biological activity. For instance, in a series of diaryl urea derivatives, compounds with a 4-chloro-3-trifluoromethylphenyl terminal group showed high activity. nih.gov Specifically, dihalogenated phenyl analogs have demonstrated considerable antitumor activity, in some cases greater than their monohalogenated counterparts. nih.gov The position of the halogen is also important; for example, 3-position substitutions with chlorine or fluorine on a phenethyl group in a related series enhanced potency. nih.gov

Table 1: Effect of Halogenation on Biological Activity of Diaryl Urea Analogs

| Compound Analogue | Substitution | Observed Activity |

| Phenyl | Unsubstituted | Baseline Activity |

| 4-Chlorophenyl | Monohalogenation | Increased Activity |

| 3,4-Dichlorophenyl | Dihalogenation | Substantial Antitumor Activity nih.gov |

| 4-Chloro-3-trifluoromethylphenyl | Halogen & Electron-withdrawing group | High Kinase Inhibitory Activity nih.gov |

Effects of Methoxy (B1213986) and Other Alkoxy Substituents

The methoxy group, an electron-donating substituent, also has a notable impact on the biological profile of diaryl urea compounds. The position of the methoxy group on the aromatic ring can influence activity. mdpi.com In some series, a 4-methoxy analog showed similar potency to unsubstituted or dimethylamino-substituted analogs, while 3,4- and 3,5-dimethoxy analogs were less potent, suggesting that increased electron density or size may not be desirable in all cases. nih.gov Conversely, in other derivatives, replacing a chlorine atom with a methoxy group led to a near-complete loss of inhibitory activity. nih.gov The role of the methoxy group is complex and can affect ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov

Role of Aromatic Ring Substitutions

The nature and position of substituents on both aromatic rings are critical determinants of biological activity. Generally, electron-withdrawing substituents on one of the aryl rings tend to increase inhibitory activity more than electron-donating groups. nih.gov For example, substituents like -CF3 and -Cl are often beneficial for biological activity. nih.gov The orientation of substitution also matters, with ortho, meta, and para positions affecting activity differently. unizin.orglibretexts.org Activating groups are typically ortho- and para-directing, while most deactivating groups are meta-directing, with halogens being a notable exception as ortho- and para-directing deactivators. libretexts.org

Table 2: General Influence of Aromatic Ring Substituents on Diaryl Urea Activity

| Substituent Type | General Effect on Activity | Example Substituents |

| Electron-withdrawing | Generally increases activity | -Cl, -CF3, -NO2 nih.govlibretexts.org |

| Electron-donating | Variable, can decrease activity | -OCH3, -CH3 nih.govbeilstein-journals.org |

| Halogens | Generally increases activity (ortho, para-directing) | -F, -Cl, -Br nih.govlibretexts.org |

Conformational Analysis and Bioisosteric Replacements

The three-dimensional conformation of this compound and its analogs is crucial for their interaction with biological targets. The urea linker allows for a degree of rotational freedom, but the preferred conformation is one that allows for optimal hydrogen bonding and hydrophobic interactions within the target's binding site.

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For the urea moiety, bioisosteric replacements can include groups like amides. However, studies have shown that the diarylurea bond is often more favorable for anti-proliferative activity than an amide bond in similar scaffolds. nih.gov Other potential bioisosteres for aromatic rings include heterocyclic rings like pyridyl or thiophene. cambridgemedchemconsulting.com

Design and Synthesis of Focused Libraries for SAR Exploration

To systematically explore the structure-activity relationships of diaryl urea derivatives, focused libraries of compounds are often designed and synthesized. This approach allows for the systematic modification of different parts of the molecule—the two aromatic rings and the urea linker—to identify the optimal combination of substituents for a desired biological activity. nih.gov The synthesis of such libraries typically involves the reaction of a substituted aniline (B41778) with an isocyanate. nih.gov By creating a diverse set of analogs with variations in halogenation, alkoxy groups, and other substituents, researchers can build a comprehensive understanding of the SAR and guide the design of more effective compounds. nih.govnih.gov

Development of Novel Analogs with Enhanced Activity or Selectivity

The rational design of analogs based on the 1,3-diphenylurea (B7728601) scaffold, a core component of this compound, is a prominent strategy in medicinal chemistry to develop novel therapeutic agents with enhanced potency and target selectivity. By systematically modifying the peripheral substituents on the phenyl rings, researchers can fine-tune the pharmacodynamic and pharmacokinetic properties of the parent compound. This approach has led to the discovery of potent inhibitors for various biological targets, particularly in oncology.

Detailed research findings have demonstrated that strategic modifications to the dichlorophenyl urea core can yield analogs with significantly improved activity. For instance, studies have focused on developing dual inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways, which are often dysregulated in breast cancer. researchgate.netnih.gov

In one such study, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were designed and synthesized. nih.gov The design rationale was based on the structures of known PI3K and Hedgehog pathway inhibitors. The subsequent biological evaluation of these analogs against various breast cancer cell lines revealed potent anti-proliferative activity. The data indicated that the nature and position of the substituents on both aryl rings were crucial for the observed efficacy.

| Compound | R¹ Group (on p-aryl ring) | R² Group (on 3-aryl-4-chlorophenyl ring) | MDA-MB-231 | T47D | MCF-7 |

|---|---|---|---|---|---|

| Analog 1 | -H | -H | 4.53 ± 0.31 | 1.52 ± 0.12 | 2.24 ± 0.15 |

| Analog 2 | -F | -H | 1.17 ± 0.08 | 0.98 ± 0.07 | 1.56 ± 0.11 |

| Analog 3 | -Cl | -H | 2.31 ± 0.16 | 1.24 ± 0.09 | 1.89 ± 0.13 |

| Analog 4 | -F | -CF₃ | 0.58 ± 0.04 | 0.41 ± 0.03 | 0.78 ± 0.05 |

Another research endeavor focused on developing novel 1,3-diphenylurea derivatives appended with an aryl pyridine (B92270) moiety to function as dual inhibitors of the c-MET and VEGFR-2 tyrosine kinases. nih.gov The structure-activity relationship (SAR) analysis of these analogs provided valuable insights into the features governing their inhibitory potential. A key finding was that di-halogenated phenyl analogs exhibited considerably greater antitumor activity compared to their mono-halogenated counterparts. The positioning of these halogen substituents also played a significant role in modulating the inhibitory concentration. nih.gov

| Compound | Substitution on Phenyl Ring | c-MET IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

|---|---|---|---|

| APPU2b | 4-chloro | 1040 | 1580 |

| APPU2c | 4-bromo | 720 | 1170 |

| APPU2g | 2,4-dichloro | 410 | 620 |

| APPU2h | 3,4-dichloro | 380 | 590 |

| APPU2i | 3,5-dichloro | 450 | 680 |

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are utilized when the three-dimensional structure of the biological target is unknown or ambiguous. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For the diaryl urea (B33335) class of compounds, which includes 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)urea, ligand-based methods are employed to identify the key chemical features (pharmacophores) responsible for their biological effects.

These approaches often involve the analysis of a series of related compounds to build a pharmacophore model. This model represents the essential spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to the target receptor. For instance, the urea moiety itself is a crucial pharmacophoric element, acting as both a hydrogen bond donor and acceptor, which enables it to form strong, directional interactions with biological targets. mdpi.com By analyzing compounds like sorafenib, which shares the diaryl urea core, researchers can create models that guide the modification of the dichlorophenyl or methoxyphenyl rings to enhance potency or selectivity. mdpi.com

Structure-Based Drug Design Methodologies

When the 3D structure of the target protein is available, structure-based drug design (SBDD) offers a powerful approach to understanding and improving ligand binding. This methodology uses the protein's structural information to design compounds that can fit precisely into the binding site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijpsr.com This method is frequently used to study how diaryl urea derivatives, such as this compound, interact with their biological targets, which are often protein kinases. mdpi.com The process involves placing the ligand into the active site of the protein and evaluating the binding affinity using a scoring function, which estimates the binding free energy.

Docking studies on similar diaryl urea compounds have revealed that they typically occupy the ATP-binding site of kinases. The urea group forms key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for inhibitory activity. The dichlorophenyl and methoxyphenyl rings extend into adjacent hydrophobic pockets, where they form van der Waals and π-stacking interactions. mdpi.com The validity of these docking simulations is often confirmed by re-docking a known co-crystallized ligand into the active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental one. nih.gov

Table 1: Representative Molecular Docking Results for Diaryl Urea Analogs

| Compound Class | Target Protein | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Diaryl Urea | B-RAF Kinase | 1UWH | -11.22 to -12.69 | Cys532, Asp594, Phe595 |

| Diaryl Urea | VEGFR-2 | 4ASD | -8.5 to -9.8 | Cys919, Asp1046, Glu885 |

| 3-Methoxy Flavone | ER-α | 2IOG | -10.14 | Arg394, Glu353, Thr347 |

| 3-Methoxy Flavone | EGFR | 3W2S | -9.56 | Leu718, Val726, Ala743 |

Note: This table presents data for compounds structurally related to the diaryl urea class to illustrate typical docking results. Data derived from studies on novel diaryl ureas and other related inhibitors. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and provide insights into the conformational changes that occur upon ligand binding. For a compound like this compound, an MD simulation would typically be run for a duration of 50-100 nanoseconds to confirm that the key hydrogen bonds and hydrophobic interactions identified in docking are maintained in a simulated physiological environment. nih.gov These simulations can help refine the binding mode and provide a more accurate understanding of the interaction dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of diaryl urea derivatives, a QSAR model can be developed to predict their inhibitory potency (e.g., IC₅₀ values) based on various molecular descriptors.

These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). By correlating these descriptors with the observed biological activity of a training set of molecules, a predictive model is generated. nih.gov This model can then be used to estimate the activity of new, unsynthesized diaryl urea analogues, helping to prioritize which compounds to synthesize and test. For example, a QSAR model could reveal that increasing the electron-withdrawing character of substituents on one of the phenyl rings leads to higher activity, guiding further chemical modifications.

Prediction of Binding Modes and Interaction Mechanisms

Computational tools are crucial for predicting how this compound and related compounds bind to their targets. As suggested by molecular docking, the primary binding mechanism for diaryl ureas involves a set of conserved interactions. ijpsr.com

Hydrogen Bonding: The central urea moiety is paramount, forming two critical hydrogen bonds. One N-H group typically donates a hydrogen bond to the backbone carbonyl of a hinge region residue in a kinase, while the urea carbonyl oxygen can accept a hydrogen bond from a backbone N-H group of another residue. mdpi.com

Hydrophobic Interactions: The two aryl rings, the 3,4-dichlorophenyl and 4-methoxyphenyl (B3050149) groups, engage in hydrophobic and van der Waals interactions within specific pockets of the active site. The chlorine atoms can enhance binding through halogen bonding or by occupying hydrophobic spaces.

π–π Stacking: The aromatic nature of the phenyl rings allows for favorable π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. mdpi.com

These predicted interactions provide a structural basis for the compound's activity and offer a roadmap for designing new molecules with improved binding affinity.

Theoretical Calculations of Electronic and Geometric Properties

Theoretical quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic and geometric properties of molecules like this compound. These calculations can provide insights that are not directly accessible through experimental methods.

Key properties calculated include:

Optimized Molecular Geometry: Determines the most stable three-dimensional conformation of the molecule, including bond lengths and torsion angles. For diaryl ureas, the planarity between the urea group and the phenyl rings is an important geometric parameter. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's reactivity and its ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential, e.g., around the carbonyl oxygen) and electron-poor regions (positive potential, e.g., around the N-H protons), which are crucial for identifying sites of potential intermolecular interactions. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sorafenib |

| Regorafenib |

| 1-(4-iodophenyl)-3-(4-nitrophenyl)urea |

Emerging Research Applications and Future Perspectives

Role of Urea (B33335) Derivatives as Chemical Probes in Biological Systems

While specific studies on 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)urea as a chemical probe are not extensively documented, the broader class of urea derivatives is increasingly being explored for this purpose. The urea functional group, with its capacity for hydrogen bonding, can be integrated into molecules designed to interact with specific biological targets. These interactions can be harnessed to develop probes for imaging, sensing, and labeling biomolecules. The design of such probes often involves the incorporation of a reporter group, such as a fluorophore, alongside the urea moiety which serves as the recognition element. The inherent properties of the diaryl urea structure, including its rigidity and defined geometry, can contribute to the specificity of these probes.

Applications Beyond Traditional Medicinal Chemistry

The utility of this compound and related diaryl ureas extends beyond their biological activities, with potential applications in material science and organocatalysis.

Diaryl ureas can be incorporated as monomers in the synthesis of polymers, such as polyureas and poly(urethane-urea)s. mdpi.comresearchgate.net The urea linkage is known for its ability to form strong hydrogen bonds, which can significantly influence the macroscopic properties of the resulting materials. These hydrogen bonds can lead to the formation of well-ordered structures and contribute to properties such as thermal stability and mechanical strength. mdpi.com The specific substituents on the phenyl rings of this compound could be leveraged to fine-tune the properties of polymers for specific applications. For instance, the dichlorophenyl group might enhance flame retardancy, while the methoxyphenyl group could influence solubility and processing characteristics. Research in this area is focused on creating novel polymers with tailored properties for advanced applications. cnrs.fr

Urea and thiourea (B124793) derivatives have emerged as a significant class of organocatalysts, primarily due to their ability to act as hydrogen-bond donors. nih.govnortheastern.eduwikipedia.org This interaction can activate electrophiles, making them more susceptible to nucleophilic attack. The two N-H groups of the urea moiety can form a bidentate hydrogen bond with a substrate, leading to significant rate enhancements and, in the case of chiral ureas, high levels of stereocontrol. mdpi.com While this compound is achiral, its fundamental urea structure suggests potential for use in catalysis. The electron-withdrawing nature of the dichlorophenyl group would be expected to increase the acidity of the N-H protons, potentially enhancing its catalytic activity.

Advanced Drug Delivery System Components (e.g., linkers in ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. nih.govmdpi.com The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. Urea-based structures have been investigated as components of these linkers. medchemexpress.commedchemexpress.comcfplus.cz The stability of the urea bond can be modulated by the surrounding chemical environment, allowing for the design of linkers that are stable in circulation but are cleaved upon internalization into the target cell. The diaryl urea structure of this compound provides a rigid and well-defined scaffold that could be incorporated into novel linker designs for ADCs.

Development of Multi-Target Directed Ligands

The diaryl urea scaffold is considered a "privileged structure" in medicinal chemistry, particularly for the development of multi-target directed ligands. mdpi.comnih.gov Many diaryl urea-containing compounds, such as Sorafenib and Regorafenib, are multi-kinase inhibitors, meaning they can inhibit the activity of several different protein kinases involved in cancer progression. researchgate.netnih.govmdpi.com This multi-targeting ability can lead to a broader spectrum of anticancer activity and may help to overcome drug resistance. mdpi.com The structure of this compound, with its two substituted phenyl rings, is analogous to these successful multi-target drugs. The specific substitution pattern of the dichlorophenyl and methoxyphenyl groups can influence the binding affinity and selectivity of the molecule for different kinase targets.

| Compound | Primary Targets | Therapeutic Application |

|---|---|---|

| Sorafenib | VEGFR, PDGFR, RAF kinases | Renal cell carcinoma, Hepatocellular carcinoma |

| Regorafenib | VEGFR, TIE2, PDGFR, FGFR, RAF, KIT, RET | Metastatic colorectal cancer, Gastrointestinal stromal tumors |

| Linifanib | VEGFR, PDGFR | Investigational for various cancers |

| Lenvatinib | VEGFR, FGFR, PDGFR, KIT, RET | Thyroid cancer, Renal cell carcinoma |

Future Research Directions in Synthetic Methodology and Biological Evaluation

Future research on this compound and its analogues is likely to focus on several key areas. From a synthetic perspective, the development of more efficient and scalable methods for the synthesis of unsymmetrical diaryl ureas is an ongoing area of interest. nih.govpatsnap.com This includes the exploration of novel catalytic methods and solid-phase synthesis techniques.

In terms of biological evaluation, a systematic investigation of the activity of this compound against a broad panel of protein kinases would be a logical step to explore its potential as a multi-target inhibitor. nih.govresearchgate.netnih.gov Furthermore, its potential in the other areas discussed, such as organocatalysis and materials science, warrants further investigation. The design and synthesis of derivatives with modified substitution patterns could lead to compounds with improved activity and selectivity for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)urea, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via urea bond formation between 3,4-dichloroaniline and 4-methoxyphenyl isocyanate. Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature control (25–65°C), and stoichiometric ratios. For example, reports yields >80% for analogous urea derivatives using acetonitrile as a solvent and reflux conditions (65°C) . ESI-MS (e.g., m/z 306.0 [M+H]+ for a dichlorophenyl urea analog) is critical for confirming structural integrity .

- Optimization : Adjusting reaction time and using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) can enhance efficiency, as shown in for similar carbamate-to-urea conversions .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

- Structural Confirmation : Use NMR (¹H/¹³C) to verify aromatic substituents and urea linkage. For example, the 3,4-dichlorophenyl group shows distinct splitting patterns in the aromatic region (δ 7.2–7.8 ppm). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while FT-IR identifies urea C=O stretches (~1640–1680 cm⁻¹) .

- Advanced Techniques : X-ray crystallography (if crystalline) or computational modeling (DFT) can resolve steric effects from the dichloro and methoxy groups, as demonstrated for thiourea analogs in .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s biological activity, particularly in enzyme inhibition or receptor interactions?

- Targeted Pathways : highlights urea derivatives as enzyme inhibitors (e.g., serine proteases) due to hydrogen bonding with catalytic residues . For this compound, molecular docking studies could predict affinity for targets like acetylcholinesterase or kinases.

- Experimental Validation : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding constants. Compare with structurally related compounds (e.g., 1-(2,6-dichlorophenyl)-3-pyridinyl urea in ) to assess substituent effects .

Q. How does the compound behave in environmental matrices, and what are its biodegradation pathways?

- Environmental Fate : and identify urea herbicides (e.g., Diuron) undergoing fungal degradation via N-demethylation and ring cleavage . For this compound, soil metabolomics (LC-HRMS) can track metabolites like 3,4-dichloroaniline (DCA), a common degradation product of dichlorophenyl ureas .

- Degradation Studies : Use white-rot fungi (e.g., Phanerochaete chrysosporium) in simulated soil systems. Monitor via GC-MS or HPLC-UV, as in , to identify intermediates and assess persistence under varying pH/salinity .

Q. How do computational models explain the compound’s physicochemical properties and reactivity?

- DFT Analysis : Calculate electron density maps to predict sites for electrophilic/nucleophilic attack. applied DFT to a thiourea analog, revealing charge distribution effects from chloro and methoxy groups on reactivity .

- Solubility/LogP : Use software like COSMO-RS to predict logP (lipophilicity) and aqueous solubility. Compare with experimental data from HPLC retention times or shake-flask methods .

Data Contradictions and Resolution

Q. How can discrepancies in reported biological activities of structurally similar ureas be resolved?

- Case Study : notes that substituting 3-pyridinyl with 4-methoxyphenyl alters steric hindrance and hydrogen-bonding capacity, affecting enzyme inhibition .

- Resolution : Conduct parallel assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays). Use structure-activity relationship (SAR) models to quantify substituent effects, as in ’s cytotoxicity evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.